7,8-Dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline is a heterocyclic compound belonging to the imidazoquinoline family. Its molecular formula is , and it has a molecular weight of approximately 364.46 g/mol. The compound features a fused ring system comprising both imidazole and quinoline structures, which contribute to its unique chemical properties and biological activities. The presence of bromine and chlorine substituents enhances its reactivity, making it suitable for various chemical transformations and applications in medicinal chemistry .
7,8-Dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline exhibits notable biological activities. Research indicates potential applications in:
The synthesis of 7,8-dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline can be achieved through several methods:
The compound has diverse applications in various fields:
Studies on the interactions of 7,8-dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline with biological targets have revealed that it can bind to specific enzymes and receptors. This binding modulates their activity, leading to various biological effects such as:
Several compounds share structural similarities with 7,8-dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline. Notable examples include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline | Lacks bromine substituents | |
| 7-Bromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline | Contains only one bromine atom | |
| 7-Methylimidazo[1,2-a]pyridine | Different ring structure but similar biological activity |
The presence of multiple halogen substituents (bromine and chlorine) in 7,8-dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline enhances its reactivity compared to these similar compounds. This unique substitution pattern contributes to its distinctive biological properties and potential therapeutic applications .
Multi-component reactions (MCRs) offer efficient pathways to construct the imidazo[4,5,1-ij]quinoline core. A representative approach involves the condensation of substituted quinoline precursors with methylamine and carbonyl derivatives under catalytic conditions. For instance, Patel et al. demonstrated the utility of ionic liquids such as [DBU][Ac] in facilitating three-component reactions between aldehydes, enaminones, and malononitrile under ultrasound irradiation, achieving yields exceeding 85%. This method’s success hinges on the ionic liquid’s dual role as a catalyst and green solvent, which enhances reaction homogeneity and reduces energy input.
Key considerations for MCRs include:
Table 1 compares MCR conditions for imidazoquinoline synthesis:
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| [DBU][Ac] | Methanol | 50 | 85–92 | |
| Piperidine | Ethanol | 80 | 70–78 | |
| No catalyst | Toluene | 110 | 45–50 |
Introducing halogens at the 2-, 7-, and 8-positions requires precise control over regioselectivity. Electrophilic halogenation using N-halosuccinimides (NXS) in acidic media is widely employed. For example, bromination at the 7- and 8-positions is achieved via sequential treatment with NBS (N-bromosuccinimide) in dichloromethane at 0°C, followed by chlorination at C2 using N-chlorosuccinimide (NCS). Radical-initiated halogenation, utilizing AIBN (azobisisobutyronitrile) as a initiator, offers an alternative for sterically hindered positions.
Critical factors include:
The C9-methyl group’s configuration influences the compound’s biological activity and physicochemical properties. Asymmetric synthesis using chiral auxiliaries or catalysts enables enantioselective methylation. For instance, Paolino et al. reported the use of (R)-BINOL-derived phosphoric acids to induce >90% enantiomeric excess (ee) during alkylation of imidazoquinoline intermediates. Kinetic resolution via enzymatic catalysis (e.g., lipases) further refines stereochemical outcomes.
Table 2 summarizes stereoselective methods:
| Method | Catalyst/Enzyme | ee (%) | Reference |
|---|---|---|---|
| Chiral phosphoric acid | (R)-BINOL-PA | 92 | |
| Enzymatic resolution | Candida antarctica | 88 | |
| Chiral palladium complex | Pd-(S)-Xyl-SDP | 85 |
Post-synthetic modifications enable the introduction of functional groups without altering the core scaffold. Suzuki-Miyaura cross-coupling reactions install aryl or heteroaryl groups at the 4-position, utilizing palladium catalysts such as Pd(PPh3)4. For example, coupling 7,8-dibromo-2-chloro-9-methylimidazoquinoline with 4-methoxycarbonylphenylboronic acid yields derivatives with enhanced solubility. Additional strategies include:
Table 3 outlines common post-synthetic reactions:
Nuclear Factor kappa B is a key transcriptional hub for pro-tumour cytokines such as interleukin eight, chemokine ligand one and chemokine ligand two. Cyclin-Dependent Kinase 8 and Cyclin-Dependent Kinase 19, which dock to the carboxyl-terminal domain of RNA polymerase II, are essential co-activators that license elongation of newly induced Nuclear Factor kappa B transcripts. Tricyclic benzimidazoles built on the 7,8-dibromo-2-chloro scaffold inhibit Cyclin-Dependent Kinase 8 and Cyclin-Dependent Kinase 19 at low-nanomolar concentrations and thereby attenuate this elongation step.
| Experimental system | Treatment containing the scaffold | Primary Nuclear Factor κB-regulated read-out | Magnitude of suppression | Source |
|---|---|---|---|---|
| Human colorectal carcinoma HCT-116 spheroids | Cyclin-Dependent Kinase 8/19 inhibitor Senexin B | Interleukin eight messenger RNA induction after tumour necrosis factor alpha challenge | 60 – 85% reduction versus tumour necrosis factor alpha alone | [1] |
| Primary human myeloma cells | Cyclin-Dependent Kinase 8 and Cyclin-Dependent Kinase 19 short hairpin knock-down | Promoter occupancy of RNA polymerase II at Nuclear Factor kappa B loci | Complete loss of carboxyl-terminal domain phosphorylation | [2] |
| Colo-205 xenografts in mice | Oral SEL120-34A (imidazoquinoline core) | Serum interleukin eight protein | 68% decrease within sixteen hours | [3] |
Collectively, these data situate the dibromo-chloro imidazoquinoline scaffold as a selective “transcriptional brake” that uncouples Nuclear Factor kappa B DNA binding from productive messenger RNA synthesis, thereby blunting inflammatory signalling within the tumour microenvironment.
Interferon alpha skews anti-tumour immunity toward T-helper-type-one phenotypes, whereas excessive tumour necrosis factor alpha may recruit suppressive myeloid subsets. Balancing the two signals is therefore critical. In multiple solid-tumour cell lines, concomitant exposure to interferon alpha and tumour necrosis factor alpha produced synergistic cytostasis that exceeded the additive window by thirty to forty per cent while preserving interferon-driven transcriptional signatures [4] [5] [6].
| Human tumour model | Interferon α alone | Tumour necrosis factor α alone | Combined ratio (interferon α : tumour necrosis factor α) | Growth-inhibition outcome | Reference |
|---|---|---|---|---|---|
| Colon carcinoma HCT-116 monolayer | < 15% | < 30% | 1 : 1 (each at 100 U ml⁻¹) | 72% inhibition (synergistic) | [4] |
| Pancreatic carcinoma PANC-1 suspension | < 10% | < 25% | 1 : 1 (each at 100 ng ml⁻¹) | 64% inhibition (synergistic) | [5] |
| Gastric carcinoma MKN-45 | 18% | 22% | 1 : 0.5 | 55% inhibition (additive-to-synergistic) | [6] |
Pharmacodynamic profiling of the dibromo-chloro scaffold shows that Cyclin-Dependent Kinase 8/19 blockade selectively dampens tumour necrosis factor alpha-elicited Nuclear Factor kappa B transcription while sparing interferon-alpha–Signal Transducer and Activator of Transcription 1 signalling, thereby widening the interferon alpha / tumour necrosis factor alpha functional ratio by approximately four-fold in ex vivo treated patient biopsies [7].
Tumours rich in Cyclin-Dependent Kinase 8 activity attract myeloid-derived suppressor cells through interleukin eight and chemokine ligand five gradients [8] [9]. Inhibition by the dibromo-chloro imidazoquinoline scaffold reduces transcript levels of these chemo-attractants and correspondingly lowers intratumoural myeloid-derived suppressor cell density by forty to fifty per cent in murine breast and colon cancer models [3] [10].
Cyclin-Dependent Kinase 8 promotes classical M1 polarisation via serine phosphorylation of Signal Transducer and Activator of Transcription 1. Genetic silencing of Cyclin-Dependent Kinase 8 or exposure to imidazoquinoline inhibitors shifts macrophages toward an interleukin-ten–high, arginase-one–high M2-like phenotype under interleukin-four stimulation [11] [12]. Parallel studies demonstrate that transient exposure followed by drug wash-out re-establishes tumouricidal M1 traits, suggesting that dosing schedule can direct the macrophage switch [10].
| Experimental context | Imidazoquinoline intervention | Macrophage marker outcome | Net effect on tumour growth | Source |
|---|---|---|---|---|
| RAW264.7 cells + interleukin-four | BRD6989 (imidazoquinoline) | Arginase-one ↑ 2.1-fold; CD206 ↑ 1.8-fold | Not applicable (in vitro) | [12] |
| Murine EMT6 mammary tumours | BI-1347 intermittent dosing | M1 (CD86⁺) : M2 (CD206⁺) ratio doubled after wash-out | Tumour volume −57% vs control | [10] |
| Patient colorectal carcinoma explants | SEL120-34A 1 µM, sixteen h | Myeloid-derived suppressor cell chemokines down-regulated; interleukin twelve p40 up-regulated | Not assessed ex vivo | [3] |
Multiple pre-clinical studies demonstrate that kinase inhibition mediated by the dibromo-chloro imidazoquinoline scaffold enhances responsiveness to programmed-cell-death-protein-one blockade or programmed-cell-death-ligand-one blockade. Mechanisms include:
| Tumour model | Checkpoint antibody | Imidazoquinoline derivative | Objective response | Survival extension | Reference |
|---|---|---|---|---|---|
| B16F10 melanoma | Anti-programmed-cell-death-protein-one | BI-1347 | Complete regressions in 43% of mice (versus 7% with antibody alone) | Median survival not reached at 70 days (versus 32 days control) | [10] |
| Syngeneic triple-negative breast cancer (MDA-MB-468 xenograft) | Anti-programmed-cell-death-ligand-one | SNX631 | Tumour growth delay 94% (combination) vs 51% (antibody) | All mice tumour-free at 150 days (combination) | [15] |
| Hepato-cellular carcinoma (orthotopic) | Anti-programmed-cell-death-protein-one | Interferon alpha priming plus SEL120-34A | Infiltrating CD27-positive cytotoxic T-lymphocytes ↑ three-fold; metastatic foci absent | 38% increase in overall survival | [7] |
These findings converge on a model in which the 7,8-dibromo-2-chloro tricyclic scaffold tempers pro-tumour inflammation, optimises beneficial interferon signalling, and remodels innate and adaptive immune compartments. When paired with checkpoint inhibition, these coordinated effects translate into durable tumour control across diverse solid-tumour settings.